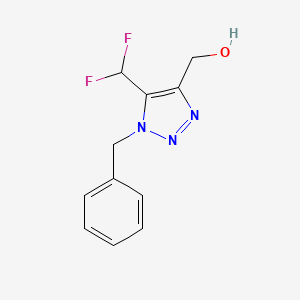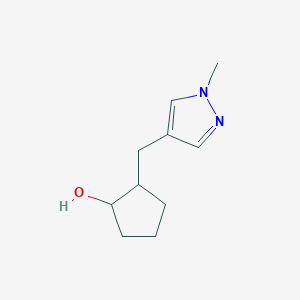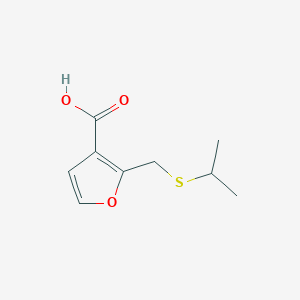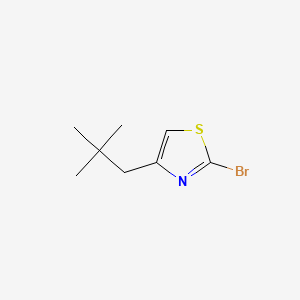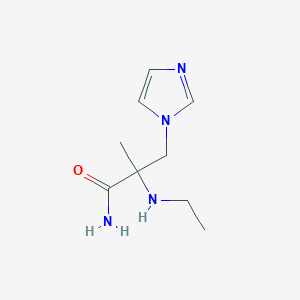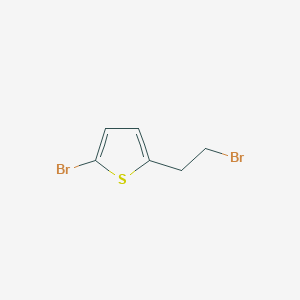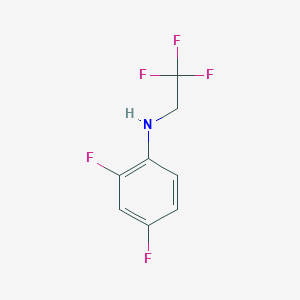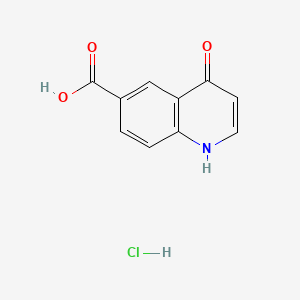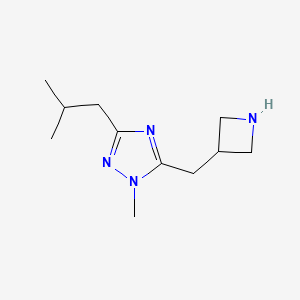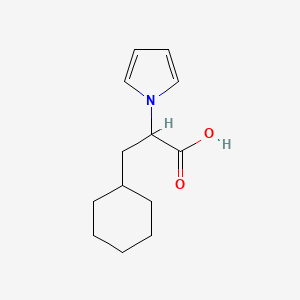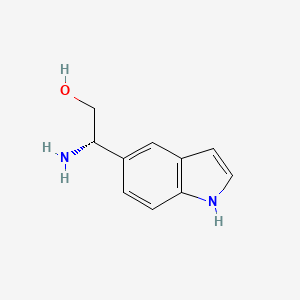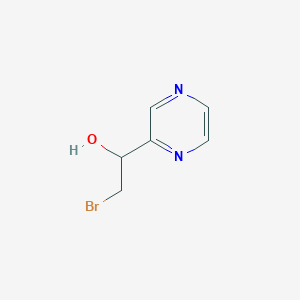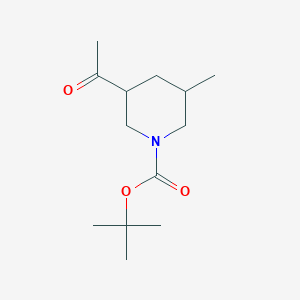
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-triazole, 5-bromopentanol, and propyl bromide.
Formation of Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced by reacting 1,2,3-triazole with 5-bromopentanol under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of Propyl Group: The propyl group is then attached to the triazole ring through a nucleophilic substitution reaction with propyl bromide.
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypentyl side chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include ketones, alcohols, esters, and various substituted triazole derivatives.
科学研究应用
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and gene expression.
Disrupting Cell Membranes: It can disrupt the integrity of cell membranes, leading to cell death in microbial and cancer cells.
相似化合物的比较
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a similar hydroxypentyl side chain but differs in the core structure, which is an indole instead of a triazole.
1-(4-Pentenyl)-1h-indole-3-carboxylic acid: This compound has a similar side chain with a double bond but differs in the core structure and the presence of a carboxylic acid group.
5-Fluoro-1-(5-hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a fluorine atom in the side chain, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its triazole core structure, which imparts distinct chemical reactivity and potential biological activities compared to its indole-based counterparts.
属性
分子式 |
C11H19N3O3 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-(5-hydroxypentyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-2-6-9-10(11(16)17)12-13-14(9)7-4-3-5-8-15/h15H,2-8H2,1H3,(H,16,17) |
InChI 键 |
ZFFAVJXZYXQXTD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=NN1CCCCCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


